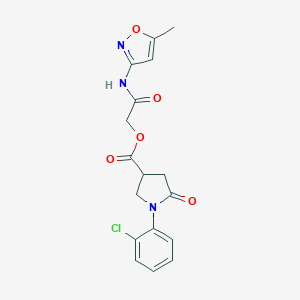
1-(2-Chloro-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid (5-methyl-isoxazol-3-ylcarbamoyl)-methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chloro-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid (5-methyl-isoxazol-3-ylcarbamoyl)-methyl ester, commonly referred to as CPOP, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. CPOP is a member of the pyrrolidine family of compounds and is synthesized through a multistep process involving the reaction of various chemical reagents.
Wirkmechanismus
The mechanism of action of CPOP is not fully understood. However, it has been suggested that it may exert its therapeutic effects through the inhibition of certain enzymes and receptors in the body.
Biochemical and Physiological Effects:
CPOP has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, reduce inflammation, and alleviate pain. CPOP has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using CPOP in lab experiments is its potential therapeutic applications. However, there are also limitations to its use, including its cost and the complexity of its synthesis.
Zukünftige Richtungen
There are several future directions for the study of CPOP. One potential area of research is the development of more efficient and cost-effective synthesis methods. Another area of research is the investigation of its potential use as a treatment for neurodegenerative disorders, such as Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of CPOP and its potential therapeutic applications.
Synthesemethoden
The synthesis of CPOP involves several steps, starting with the reaction of 2-chlorobenzaldehyde with ethyl acetoacetate to form 1-(2-chlorophenyl)-4,4-dimethyl-3-oxobutene. This intermediate compound is then reacted with hydroxylamine hydrochloride to form 1-(2-chlorophenyl)-4,4-dimethyl-3-isoxazolidinone. The final step involves the reaction of the isoxazolidinone with methyl chloroformate to form CPOP.
Wissenschaftliche Forschungsanwendungen
CPOP has been the subject of scientific research due to its potential therapeutic applications. It has been shown to have antitumor, anti-inflammatory, and analgesic effects in various preclinical studies. CPOP has also been investigated for its potential use as a treatment for Alzheimer's disease and other neurodegenerative disorders.
Eigenschaften
Molekularformel |
C17H16ClN3O5 |
|---|---|
Molekulargewicht |
377.8 g/mol |
IUPAC-Name |
[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl] 1-(2-chlorophenyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C17H16ClN3O5/c1-10-6-14(20-26-10)19-15(22)9-25-17(24)11-7-16(23)21(8-11)13-5-3-2-4-12(13)18/h2-6,11H,7-9H2,1H3,(H,19,20,22) |
InChI-Schlüssel |
JFPJNJGTKZECMM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NO1)NC(=O)COC(=O)C2CC(=O)N(C2)C3=CC=CC=C3Cl |
Kanonische SMILES |
CC1=CC(=NO1)NC(=O)COC(=O)C2CC(=O)N(C2)C3=CC=CC=C3Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(4-hydroxyphenyl)-N'-[(E)-(1-methyl-2-oxoindol-3-ylidene)amino]oxamide](/img/structure/B270787.png)

![4-({[2-(4-ethoxyphenyl)-4-(2-methylphenyl)-4H-chromen-3-yl]methylene}amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B270791.png)



![Methyl 1-bromospiro(pentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonane-9,2'-[1,3]-dioxolane)-4-ylcarbamate](/img/structure/B270798.png)
![4-chloro-N-isobutyl-3-[(phenoxyacetyl)amino]benzamide](/img/structure/B270804.png)

![4-chloro-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B270807.png)


